molecular formula C14H11N3O3S B11763229 4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine

4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine

Cat. No.: B11763229
M. Wt: 301.32 g/mol
InChI Key: IJNVFVZSLHHWNS-UHFFFAOYSA-N
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Description

4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine is a complex organic compound featuring a furan ring, a thiazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the furan ring: Starting with a suitable precursor, such as a substituted phenylacetic acid, the furan ring is formed through cyclization reactions.

    Thiazole ring formation: The thiazole ring is synthesized by reacting the nitrophenyl furan derivative with a thioamide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.

    Cyclization: The furan and thiazole rings can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nitrating agents: Nitric acid, sulfuric acid.

    Cyclization agents: Thioamides, acidic catalysts.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

    Cyclization: Formation of polycyclic compounds.

Scientific Research Applications

4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interfere with biological pathways.

    Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the thiazole and furan rings can interact with biological macromolecules, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methyl-2-nitrophenyl)-2-furaldehyde: Shares the furan and nitrophenyl groups but lacks the thiazole ring.

    2-Amino-4-(5-(4-methyl-2-nitrophenyl)furan-2-yl)thiazole: Similar structure but with variations in the substitution pattern.

Uniqueness

4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine is unique due to the combination of the furan, thiazole, and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

4-[5-(4-methyl-2-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine

InChI

InChI=1S/C14H11N3O3S/c1-8-2-3-9(11(6-8)17(18)19)12-4-5-13(20-12)10-7-21-14(15)16-10/h2-7H,1H3,(H2,15,16)

InChI Key

IJNVFVZSLHHWNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C3=CSC(=N3)N)[N+](=O)[O-]

Origin of Product

United States

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